2-benzylsulfonyl-1H-benzimidazole 2-benzylsulfonyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 100872-42-2
VCID: VC21334067
InChI: InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol

2-benzylsulfonyl-1H-benzimidazole

CAS No.: 100872-42-2

Cat. No.: VC21334067

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

2-benzylsulfonyl-1H-benzimidazole - 100872-42-2

Specification

CAS No. 100872-42-2
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
IUPAC Name 2-benzylsulfonyl-1H-benzimidazole
Standard InChI InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Standard InChI Key CCNODZZYRVNSFO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2

Introduction

Structural Foundations of Benzimidazole Derivatives

The benzimidazole scaffold constitutes an important heterocyclic system in medicinal chemistry, comprising a benzene ring fused with an imidazole ring. This bicyclic structure contains two nitrogen atoms - one at position 1 and another at position 3 - creating a versatile template for diverse chemical modifications. The 1H-benzimidazole designation specifically indicates that a hydrogen atom is attached to the nitrogen at position 1, which serves as a common starting point for further functionalization .

The fundamental structure of benzimidazoles contributes to their widespread application in drug development. Research indicates that various substituents can be introduced at different positions, particularly at positions 1, 2, 5, and 6, resulting in compounds with diverse pharmacological profiles . The benzimidazole core is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Structural Features of 2-Benzylsulfonyl-1H-Benzimidazole

2-Benzylsulfonyl-1H-benzimidazole would possess a distinctive structural arrangement with several key features:

  • A benzimidazole core with a hydrogen atom at the N-1 position

  • A benzylsulfonyl group (-SO₂-CH₂-Ph) attached at the C-2 position

  • The sulfonyl group (-SO₂-) serving as the connecting bridge between the benzimidazole scaffold and the benzyl moiety

This structural arrangement would likely create a molecule with unique electronic distribution due to the electron-withdrawing nature of the sulfonyl group. The presence of two oxygen atoms double-bonded to the sulfur in the sulfonyl group would contribute to the compound's polarity and hydrogen-bonding capabilities.

Synthesis Approaches for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically follows established pathways that could potentially be adapted for the preparation of 2-benzylsulfonyl-1H-benzimidazole.

General Synthetic Routes

The most common approach for synthesizing 2-substituted benzimidazoles involves the condensation reaction between o-phenylenediamine and appropriate aldehydes under mild conditions. This synthetic pathway has been well-documented and typically produces yields ranging from 53% to 82% after purification . The reaction proceeds through the initial formation of a Schiff base intermediate, followed by intramolecular cyclization to form the benzimidazole ring.

The general reaction scheme can be represented as:

o-Phenylenediamine + Aromatic aldehyde → 2-Aryl-1H-benzimidazole

CompoundRR₁Yield (%)Reaction Time (h)
1aHCH₃8312.0
1cHn-C₃H₇911.7
2g4'-OCH₃n-C₇H₁₅903.4
3c2'-CF₃n-C₃H₇980.7

Table adapted from published data on N-alkylation of 2-phenyl benzimidazole derivatives

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated diverse biological activities, which may provide insights into the potential applications of 2-benzylsulfonyl-1H-benzimidazole.

Antimicrobial Properties

Research has established that many benzimidazole derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The differential activity between Gram-positive and Gram-negative bacteria is attributed to structural differences in their cell membranes .

Gram-positive bacteria, having only a peptidoglycan membrane without additional protective layers, are generally more susceptible to benzimidazole compounds. In contrast, Gram-negative bacteria possess an outer membrane composed of lipopolysaccharides and phospholipids that serves as a defensive barrier against antimicrobial agents, making them less susceptible to many benzimidazole derivatives .

Recent studies have identified several N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives with promising activity against clinically relevant pathogens, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial efficacy appears to be influenced by both the nature of substituents and their positions on the benzimidazole scaffold.

Table 2: Antimicrobial Activities of Selected Benzimidazole Derivatives

CompoundDescriptionMIC against S. faecalis (μg/mL)MIC against S. aureus (μg/mL)MIC against MRSA (μg/mL)
1f1-hexyl-2-phenyl-1H-benzimidazole128128128
1g1-heptyl-2-phenyl-1H-benzimidazole1286464
2g1-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole844
Control (Amikacin)--2561616

Table adapted from published antimicrobial activity data . MIC = Minimum Inhibitory Concentration

Notably, compound 2g (1-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole) demonstrated superior activity against S. faecalis compared to the control antibiotic amikacin, and comparable activity against S. aureus and MRSA . This suggests that specific structural features, including the methoxy substituent at the 4-position of the phenyl ring and the heptyl chain at position 1, contribute significantly to antimicrobial efficacy.

Antifungal Activities

Several benzimidazole derivatives have shown promising antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The research data indicates that compounds 1b, 1c, 2e, and 2g exhibited moderate antifungal activity with minimum inhibitory concentration (MIC) values of 64 μg/mL against both fungal strains .

The antifungal activity appears to be influenced by the lipophilicity of the compounds, with N-alkylation generally enhancing the activity by facilitating penetration through fungal cell membranes. Compounds bearing longer alkyl chains (e.g., pentyl, hexyl, or heptyl) at the N-1 position typically demonstrate improved antifungal properties .

Antiproliferative Activities

Benzimidazole derivatives have shown significant antiproliferative effects against various cancer cell lines. Structure-activity relationship studies have indicated that both the substitution pattern on the benzimidazole core and the nature of substituents at position 2 influence the antiproliferative activity .

In a study evaluating the activity against the MDA-MB-231 human breast cancer cell line, compound 2g (1-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole) exhibited the most potent antiproliferative effect among the tested derivatives . Molecular docking studies suggested that the mechanism of action may involve interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis.

Structure-Activity Relationships

Analysis of structure-activity relationships in benzimidazole derivatives reveals several key patterns:

  • N-alkylation generally enhances biological activities by increasing lipophilicity and improving membrane penetration

  • Longer alkyl chains (C₅-C₇) at position 1 typically confer stronger antimicrobial and antiproliferative activities

  • Electron-donating substituents (e.g., methoxy) at the 4-position of the 2-phenyl ring often enhance antimicrobial efficacy

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl) can modulate activity profiles, sometimes leading to selective effects against specific pathogens

Molecular Docking and Mechanism of Action

Molecular docking studies with benzimidazole derivatives have provided insights into their potential mechanisms of action, which may be relevant to understanding the activity of 2-benzylsulfonyl-1H-benzimidazole.

Interaction with Dihydrofolate Reductase

Research on compound 2g (1-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole) has revealed that its antibacterial activity may be attributed to interactions with dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism . Molecular docking studies demonstrated that this compound could interact with crucial amino acids in the binding site of the DHFR-NADPH complex.

By analogy, 2-benzylsulfonyl-1H-benzimidazole might potentially interact with similar enzymatic targets, with the sulfonyl group providing opportunities for hydrogen bonding and the benzyl moiety contributing to hydrophobic interactions within binding pockets.

Cell Membrane Interactions

The differential activity of benzimidazole derivatives against Gram-positive versus Gram-negative bacteria suggests that cell membrane interactions play a crucial role in their mechanism of action . The lipophilic character of these compounds appears to facilitate penetration through cell membranes, particularly in Gram-positive bacteria which lack the additional protective outer membrane found in Gram-negative species.

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